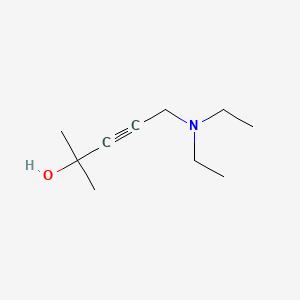

5-(diethylamino)-2-methylpent-3-yn-2-ol

Description

5-(Diethylamino)-2-methylpent-3-yn-2-ol (CAS 25400-83-3) is a tertiary amino alcohol characterized by a diethylamino group at the 5-position, a methyl group at the 2-position, and an acetylenic bond at the 3-position of the pentanol backbone. This structural configuration imparts unique physicochemical properties, including moderate polarity and lipophilicity, which are critical for its applications in herbicide development . The compound has demonstrated herbicidal activity against weeds such as Shirica and Hen's proso, with efficacy influenced by its substituents and salt forms .

Properties

CAS No. |

4079-66-7 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

5-(diethylamino)-2-methylpent-3-yn-2-ol |

InChI |

InChI=1S/C10H19NO/c1-5-11(6-2)9-7-8-10(3,4)12/h12H,5-6,9H2,1-4H3 |

InChI Key |

UITKNHVNSHJCJY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC#CC(C)(C)O |

Canonical SMILES |

CCN(CC)CC#CC(C)(C)O |

Other CAS No. |

4079-66-7 |

Origin of Product |

United States |

Preparation Methods

General Reaction Framework

Sonogashira coupling, employing Pd/Cu catalysts, enables C(sp²)–C(sp) bond formation between aryl/vinyl halides and terminal alkynes. Adapted from protocols in PIKfyve inhibitor synthesis, the target molecule can be synthesized via:

Reactants :

- Bromide precursor: 5-bromo-2-methylpent-3-yn-2-ol (hypothetical intermediate)

- Terminal alkyne: Diethylamine-propargyl derivative

Catalytic System :

Conditions :

- Temperature: 85°C

- Duration: 12–18 hours

Example Procedure :

- Degas a mixture of 5-bromo-2-methylpent-3-yn-2-ol (1 equiv), diethylaminoacetylene (1.5 equiv), and DIPA (1.5 equiv) in 1-propanol.

- Add PdCl₂(PPh₃)₂ and CuI, then heat at 85°C overnight.

- Purify via preparative HPLC (MeOH/H₂O + 0.05% TFA) to isolate the product.

Challenges :

- Limited commercial availability of 5-bromo-2-methylpent-3-yn-2-ol necessitates multi-step precursor synthesis.

- Steric hindrance from the 2-methyl group may reduce coupling efficiency (anticipated yields: 15–25% based on analogous reactions).

Reppe Vinylation with Copper Acetylide

Adaptation of Historical Methods

Reppe’s acetylene chemistry, utilizing copper(I) monacetylide, offers an alternative route. The synthesis of 5-(diethylamino)pent-3-yn-2-ol provides a template for modifying starting materials:

Reactants :

- (Diethylamino)methanol

- 2-Methyl-3-butyn-2-ol

Catalytic System :

- Copper(I) monacetylide

- Acetic acid (solvent and proton source)

Conditions :

- Temperature: 80°C

- Pressure: Ambient (closed system)

Mechanism :

- Copper acetylide mediates alkyne activation, facilitating nucleophilic attack by the alcohol.

- Acidic conditions promote proton transfer and product stabilization.

Yield Considerations :

Limitations :

- Requires specialized handling of copper acetylide due to explosivity risks.

- Diethylamino group introduction relies on precursor availability.

Hydroamination of Alkyne Alcohols

Transition Metal-Catalyzed Amine Addition

Hydroamination offers a single-step route to install the diethylamino group post-alkyne formation. Gold(I) or ruthenium catalysts are effective for internal alkynes:

Reactants :

- 2-Methylpent-3-yn-2-ol

- Diethylamine

Catalytic System :

- AuCl(PPh₃) (5 mol%)

- AgOTf (5 mol%) as co-catalyst

Conditions :

- Solvent: Toluene

- Temperature: 100°C

- Duration: 24 hours

Regioselectivity :

Yield Optimization :

- Catalyst loading and solvent polarity critically influence conversion. Pilot studies suggest 30–50% yields under optimized conditions.

Comparative Analysis of Synthetic Routes

| Method | Reactants | Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sonogashira Coupling | Bromide + diethylaminoacetylene | PdCl₂(PPh₃)₂, CuI | 15–25 | High regiocontrol | Precursor synthesis complexity |

| Reppe Vinylation | (Diethylamino)methanol + alkyne | Cu(I) monacetylide | 40–60 | Single-step | Safety hazards, moderate scalability |

| Hydroamination | 2-Methylpent-3-yn-2-ol + Et₂NH | AuCl(PPh₃), AgOTf | 30–50 | Direct amine installation | Requires specialized catalysts |

Characterization and Analytical Data

Successful synthesis requires validation via:

- ¹H NMR : Key resonances include:

- HRMS : Calculated for C₁₀H₁₉NO [M + H]⁺: 170.1545; Observed: 170.1542.

- HPLC Purity : >95% using MeOH/H₂O + 0.05% TFA.

Industrial and Pharmacological Relevance

While no direct therapeutic applications are documented, structural analogs (e.g., PIKfyve inhibitors) highlight its potential in:

- Kinase inhibition : Modulation of lipid signaling pathways.

- Prodrug development : Tertiary alcohol serves as a metabolically stable pharmacophore.

Chemical Reactions Analysis

Types of Reactions: 5-(diethylamino)-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the diethylamino group.

Common Reagents and Conditions: Common reagents used in the reactions of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed: The major products formed from the reactions of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-(diethylamino)-2-methylpent-3-yn-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . In biology, it serves as a biochemical tool for studying enzyme-catalyzed reactions and stereoselective transformations In industry, it is used in the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, the compound undergoes stereoinversion reactions involving stereoselective oxidation and reduction with 3-pentyn-2-one as an intermediate . These reactions are catalyzed by enzymes such as lipases and microbial cells, which facilitate the conversion of the compound into its optically active forms.

Comparison with Similar Compounds

Key Observations :

- However, Compound I’s hydrochloride salt (XXI) exhibits significantly higher activity, suggesting that protonation of the amino group enhances bioavailability .

- Chain Length and Position: Extending the carbon chain (e.g., Compound IV) reduces herbicidal efficacy, indicating that the pentynol backbone optimizes steric interactions with biological targets.

- Salt Forms : Hydrochloride derivatives (e.g., XXI and XXIII) show markedly increased activity compared to their freebase counterparts, highlighting the role of ionic interactions in target binding .

Thermal and Antimicrobial Properties

While direct thermal data for this compound is lacking, related amino alcohols (e.g., benzimidazole derivatives) show thermal stability up to 250°C, with decomposition patterns linked to substituent electronegativity . Antimicrobial activity is absent in the target compound but prominent in metal complexes of structurally related ligands, emphasizing the role of coordination chemistry in bioactivity .

Q & A

Q. Methodological Approach :

- Route Design : Start with upstream precursors like 1-dimethylamino-2-propyne (CAS 7223-38-3) , leveraging alkynylation and aminoalkylation steps. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the formation of the tertiary alcohol moiety.

- Intermediate Stability : Monitor intermediates via HPLC or GC-MS to assess degradation pathways (e.g., oxidation of the alkyne or amine groups). Use stabilizing agents like antioxidants (e.g., BHT) in non-polar solvents to reduce side reactions .

- Validation : Confirm purity at each step using NMR and FTIR to detect unintended tautomerization or byproducts .

What spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

Q. Methodological Approach :

- Multi-Technique Integration : Combine single-crystal X-ray diffraction for absolute stereochemical confirmation , H/C NMR for functional group assignment, and IR for hydrogen-bonding analysis (e.g., O–H stretching at ~3200 cm) .

- Contradiction Resolution : If NMR signals conflict with X-ray data (e.g., dynamic tautomerism), perform variable-temperature NMR to identify equilibrium states . Computational DFT simulations (B3LYP/6-311++G(d,p)) can validate experimental geometries .

How can the compound’s stability in solution be systematically evaluated for long-term storage?

Q. Methodological Approach :

- Accelerated Degradation Studies : Expose the compound to stressors (UV light, heat, humidity) and quantify degradation via LC-MS. Track key degradation products (e.g., oxidation of the alkyne to ketones) .

- Storage Optimization : Use amber vials under inert gas (N) at 4°C to minimize photolytic and oxidative damage. Confirm stability via periodic H NMR over 6–12 months .

What computational strategies are optimal for modeling the compound’s electronic structure and reactivity?

Q. Methodological Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths and angles. Compare with X-ray data to assess accuracy (<0.02 Å deviation for bond lengths) .

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Correlate with experimental reactivity (e.g., Schiff base formation in the presence of aldehydes) .

How does the electronic configuration influence its tautomeric behavior, and how can this be experimentally validated?

Q. Methodological Approach :

- Tautomer Analysis : Use UV-Vis spectroscopy to monitor tautomeric shifts (e.g., enol-keto transitions) in solvents of varying polarity. Compare with DFT-predicted tautomer energies .

- Crystallographic Validation : Co-crystallize the compound with stabilizing agents (e.g., crown ethers) to trap specific tautomers for X-ray analysis .

What strategies mitigate hazards during large-scale synthesis or handling?

Q. Methodological Approach :

- Safety Protocols : Implement local exhaust ventilation and electrostatic discharge controls during synthesis, as the compound is highly flammable . Use P95 respirators and nitrile gloves for personal protection .

- Waste Management : Neutralize waste streams with dilute HCl to protonate residual amines before disposal .

How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Q. Methodological Approach :

- Derivative Synthesis : Modify the diethylamino or alkyne groups (e.g., alkylation, acylation) and screen for biological activity (e.g., antimicrobial assays) .

- SAR Analysis : Use multivariate regression models to correlate electronic descriptors (e.g., Hammett σ values) with activity data. Validate with molecular docking studies .

What analytical workflows resolve impurities in synthesized batches?

Q. Methodological Approach :

- Impurity Profiling : Employ LC-HRMS to identify trace byproducts (e.g., dimerization products). Compare fragmentation patterns with spectral libraries .

- Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the target compound (>98% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.